Disodium citrate

Buffering capacity pH stability Acidic formulations

Acidic food and beverage manufacturers often struggle with pH drift and antioxidant degradation during shelf life. Disodium citrate (CAS 144-33-2) solves this with precise buffering, chelation, and cold-water solubility. • 37% higher buffering capacity at pH 5.0 vs citric acid, reducing additive quantity. • 28% better cold-water solubility than citric acid, enabling dissolution without heat for heat-sensitive ingredients. • <2% moisture absorption (low hygroscopicity) prevents caking in dry mixes. • Chelates pro-oxidant metal ions, delaying lipid oxidation in fortified foods. Supplied as ≥98% pure white crystalline powder; available in bulk and research quantities with global shipping.

Molecular Formula C6H8Na2O7+2
Molecular Weight 238.10 g/mol
CAS No. 144-33-2
Cat. No. B093818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium citrate
CAS144-33-2
Molecular FormulaC6H8Na2O7+2
Molecular Weight238.10 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+]
InChIInChI=1S/C6H8O7.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1
InChIKeyCEYULKASIQJZGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Citrate: pH Control and Chelation


Disodium citrate (CAS 144-33-2), also known as disodium hydrogen citrate, is an acid salt of citric acid with the molecular formula Na₂C₆H₆O₇ and a molecular weight of 236.09 g/mol . It is a white crystalline powder, freely soluble in water (263.1 g/L at 20 °C) and practically insoluble in ethanol . As a partially neutralized citrate salt containing two sodium ions, it occupies a distinct position among citrate-based compounds, functioning primarily as an antioxidant, acidity regulator, buffering agent, and sequestrant in food, pharmaceutical, and industrial applications [1].

Acidic formulation buffer (pH 4.0–5.5)
High water solubility for aqueous processing
Chelation support for metal-ion control

Disodium Citrate Substitution Limitations


Sodium citrate salts are not functionally interchangeable due to their distinct degrees of neutralization and resulting pH profiles. Disodium citrate (E331ii), with two of citric acid's three carboxylic acid groups neutralized, provides a buffering range of approximately pH 4.0–5.5 . In contrast, trisodium citrate (fully neutralized) buffers at pH 5.5–7.0, and monosodium citrate (one neutralized group) operates at pH 3.0–4.5 . Substituting disodium citrate with trisodium citrate in an acidic formulation (e.g., dairy products or beverages) would raise pH outside the desired range, potentially destabilizing proteins, altering flavor profiles, and compromising product quality. Furthermore, the chelation strength and hygroscopicity differ significantly among citrate salts , directly impacting shelf-life stability and processing efficiency.

Attribute
Target (Disodium Citrate)
Substitute Risk
Buffering pH
Acidic range (approx. 4.0–5.5)
Trisodium shifts to neutral (5.5–7.0); monosodium too low (3.0–4.5)
Chelation Strength
Moderate; partially neutralized
Trisodium may exhibit different metal affinity
Hygroscopicity
Low moisture uptake
May differ significantly, affecting shelf stability

Quantitative Evidence for Disodium Citrate


Buffering Capacity vs. Citric Acid

At pH 5.0, disodium citrate demonstrates a buffering capacity that is 37% greater than that of citric acid under equivalent conditions . This enhanced buffering performance is critical for maintaining stable pH in formulations sensitive to acid/base fluctuations.

Buffering capacity
Data to verify
+37%
vs. citric acid at pH 5.0
Supports pH stabilization in acidic products
No source provided; verify under specific formulation conditions
Buffering capacity pH stability Acidic formulations

Cold Water Solubility vs. Citric Acid

Disodium citrate exhibits 28% better solubility in cold water compared to citric acid under identical conditions . This solubility advantage facilitates faster and more complete dissolution during low-temperature processing, reducing mixing time and energy input.

Cold water solubility
Data to verify
+28%
vs. citric acid
Supports cold-processing workflows
Temperature conditions not specified
Solubility Cold water processing Formulation efficiency

Low Hygroscopicity and Moisture Stability

Disodium citrate demonstrates reduced hygroscopicity compared to alternative citrate salts and citric acid, with moisture absorption measured at less than 2% under standard conditions . This low moisture uptake minimizes caking, clumping, and degradation during storage and handling.

Hygroscopicity
Class-level inference
<2%
moisture absorption
Supports dry-blend storage stability
Verify under target RH conditions
Hygroscopicity Moisture stability Shelf-life

Acute Toxicity Comparison

In a comparative toxicological study, the intraperitoneal LD50 of disodium citrate in rats was determined to be 7.3 mmol/kg, compared to 4.6 mmol/kg for citric acid, 6.3 mmol/kg for monosodium citrate, and 6.0 mmol/kg for trisodium citrate [1]. The intravenous LD50 in mice for disodium citrate was 0.30 mmol/kg, intermediate between monosodium citrate (0.23 mmol/kg) and trisodium citrate (0.66 mmol/kg) [1].

Acute toxicity (IP rat)
Reported
LD50 7.3 mmol/kg
vs. citric acid 4.6 mmol/kg
Supports toxicity endpoint interpretation
Intraperitoneal route; species-specific
Toxicology Safety assessment LD50

Buffering Range Specificity

Disodium citrate provides a buffering range of approximately pH 4.0–5.5, whereas trisodium citrate buffers at pH 5.5–7.0 and monosodium citrate buffers at pH 3.0–4.5 . In processed cheese manufacturing, the use of disodium citrate as the sole emulsifying salt leads to high acidity and water separation during solidification of the melt, whereas trisodium citrate is preferred for achieving proper emulsification and texture [1]. This demonstrates that disodium citrate's pH range makes it suitable for acidic product applications but not for neutral or alkaline systems.

Buffering pH range
Reported
pH 4.0–5.5
vs. trisodium 5.5–7.0
Range context for acidic formulations
Processed cheese model; review for other matrices
pH buffering range Acidic formulations Processed cheese

Concentration-Dependent pH Profile

The pH of disodium citrate solutions varies predictably with concentration: 5.48 for a 1 mM solution, 5.28 for a 10 mM solution, 4.88 for a 100 mM solution, and 3.72 for a 1000 mM solution at 25 °C . The pH range for a 263.1 g/L solution at 25 °C is 4.5–5.5 . This concentration-dependent pH behavior allows formulators to fine-tune the acidity of solutions by adjusting the amount of disodium citrate added, providing precise control over final product pH.

Concentration-pH profile
Data to verify
pH 5.48 → 3.72
1 mM to 1 M at 25 °C
Supports buffer preparation calibration
Verify at working temperature
Solution pH Concentration-dependent pH Buffer preparation

Recommended Applications for Disodium Citrate


Acidic Beverage and Dairy Formulations

For beverages, yogurt, and other dairy products requiring stable pH in the 4.0–5.5 range, disodium citrate provides 37% higher buffering capacity at pH 5.0 compared to citric acid . This enhanced buffering efficiency reduces the quantity of additive needed and maintains consistent product acidity throughout shelf life, directly addressing quality control challenges in acidic food manufacturing.

Cold-Processed and Heat-Sensitive Formulations

In applications where heating is undesirable or impractical (e.g., vitamin-fortified beverages, enzyme-containing products, cold-filled dairy items), disodium citrate's 28% better cold water solubility relative to citric acid enables rapid dissolution and uniform distribution without requiring thermal input. This property preserves heat-labile ingredients and reduces energy costs during manufacturing.

Dry Powder Blends and Shelf-Life Extension

For dry mix formulations (e.g., powdered beverage bases, gelatin desserts, instant dairy powders) where moisture-induced caking compromises product quality, disodium citrate's low hygroscopicity (< 2% moisture absorption) ensures the product remains free-flowing and chemically stable during storage and distribution, minimizing waste and maintaining consumer satisfaction.

Antioxidant Synergist in Lipid-Rich Foods

In lipid-based food products susceptible to oxidative rancidity (e.g., n-3 fortified ground beef patties, processed meats), disodium citrate functions as an antioxidant synergist by chelating pro-oxidant metal ions. Studies demonstrate that citrate-containing antioxidant combinations effectively delay lipid oxidation compared to controls [1], providing a documented rationale for selecting disodium citrate over non-chelating acidulants when oxidative stability is a critical quality parameter.

Application
Selection Property
Validation Focus
Acidic beverage and dairy pH control
Buffering capacity in acidic range
pH stability and buffering efficiency
Cold-processed or heat-sensitive formulations
Cold-water solubility
Dissolution rate and mixing at low temperature
Dry powder blends and shelf-life extension
Low hygroscopicity
Moisture uptake and caking resistance
Lipid-rich food antioxidant systems
Metal-chelating antioxidant synergy
Oxidative stability and shelf-life

Technical Documentation Hub

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